2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one
CAS No.: 322471-42-1
Cat. No.: VC0158472
Molecular Formula: C35H42O10
Molecular Weight: 622.711
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 322471-42-1 |
|---|---|
| Molecular Formula | C35H42O10 |
| Molecular Weight | 622.711 |
| IUPAC Name | [(1R,2S,3E,5S,7S,8R,9S,13S)-2,7,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-10-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,33,41H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,33+,35-/m0/s1 |
| Standard InChI Key | KWYIGUNCOMHTAB-HCRKZFMRSA-N |
| SMILES | CC1=C2C(=O)C(C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O |
| Appearance | Powder |
Introduction
Chemical Properties and Structure
Molecular Identity and Basic Properties
2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one is uniquely identified by its CAS number 322471-42-1, which serves as its primary registry identifier in chemical databases. This complex natural product has a molecular formula of C35H42O10, indicating its carbon-rich structure with multiple oxygen-containing functional groups. The molecular weight of the compound is precisely 622.711 g/mol, placing it in the medium-to-high molecular weight category among organic compounds . The compound's structure features a characteristic abeotaxane skeleton with multiple substituted functional groups at specific positions, contributing to its potential biological activity.
Structural Representation
The complete IUPAC name of the compound is [(1R,2S,3E,5S,7S,8R,9S,13S)-2,7,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-10-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate, which precisely describes its stereochemistry and functional group arrangement. For computational and database purposes, the compound can be represented through its Standard InChI notation: InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,33,41H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,33+,35-/m0/s1. Additionally, its SMILES notation provides an alternative structural representation: CC1=C2C(=O)C(C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O.
Chemical Structure Data Table
| Parameter | Value |
|---|---|
| CAS Number | 322471-42-1 |
| Molecular Formula | C35H42O10 |
| Molecular Weight | 622.711 g/mol |
| IUPAC Name | [(1R,2S,3E,5S,7S,8R,9S,13S)-2,7,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-10-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate |
| Standard InChIKey | KWYIGUNCOMHTAB-HCRKZFMRSA-N |
| PubChem Compound ID | 125181658 |
Research Applications and Stock Solution Preparation
Stock Solution Preparation
For researchers working with 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one, proper preparation of stock solutions is crucial for experimental success. The table below provides guidance on preparing solutions of different concentrations from various amounts of the compound :
| Starting Amount | Final Concentration | |||
|---|---|---|---|---|
| 1 mM | 5 mM | 10 mM | 50 mM | |
| 1 mg | 1.6059 mL | 0.3212 mL | 0.1606 mL | 0.0321 mL |
| 5 mg | 8.0295 mL | 1.6059 mL | 0.803 mL | 0.1606 mL |
| 10 mg | 16.0591 mL | 3.2118 mL | 1.6059 mL | 0.3212 mL |
When preparing these solutions, researchers should select appropriate solvents based on the compound's solubility profile and their specific experimental requirements. Freshly prepared solutions should be used as quickly as possible to minimize potential degradation .
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